

Application Notes and Protocols for the Quantification of Disperse Red 50

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 50 (C.I. 11226) is a monoazo disperse dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to the potential for certain disperse dyes to be allergenic or release carcinogenic aromatic amines, accurate and robust analytical methods for their quantification in various matrices are essential for quality control, regulatory compliance, and safety assessment. These application notes provide detailed protocols for the quantification of **Disperse Red 50** using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometric (MS) detection, as well as UV-Vis Spectrophotometry.

Physicochemical Properties of Disperse Red 50

A thorough understanding of the physicochemical properties of **Disperse Red 50** is fundamental for the development of effective analytical methods.



Property	Value	Reference
Chemical Name	3-[[4-[(2-chloro-4- nitrophenyl)azo]phenyl]ethyla mino]propanenitrile	
C.I. Name	Disperse Red 50	
CAS Number	12223-35-7	
Molecular Formula	C17H16CIN5O2	
Molecular Weight	357.8 g/mol	
Appearance	Reddish-purple powder	
Solubility	Insoluble in water; Soluble in acetone and ethanol.	_
Melting Point	136-137 °C	-

Analytical Methodologies High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of **Disperse Red 50**, particularly in complex matrices like textile extracts.

- a) Sample Preparation (from Polyester Fabric)
- Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.
- Place the sample in a glass extraction vessel.
- Add 20 mL of methanol.
- Extract the sample using ultrasonication at 60°C for 60 minutes.
- Allow the extract to cool to room temperature.

Methodological & Application





- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μm PTFE syringe filter into an amber glass vial for analysis.
- b) Standard Preparation
- Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Disperse Red 50** analytical standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution with methanol to cover the desired calibration range (e.g., 1 200
 ng/mL).
- c) Chromatographic and Mass Spectrometric Conditions



Parameter	Condition
Instrument	UHPLC system coupled to a triple quadrupole mass spectrometer
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	Start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over the run to elute the analyte.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	358.1
Product Ions (m/z)	To be determined by direct infusion of the standard. Common fragments would result from the cleavage of the azo bond or side chains.

While specific method validation data for **Disperse Red 50** is not readily available in the provided search results, the following table presents typical performance characteristics for the analysis of similar disperse dyes using LC-MS/MS. These values should be established and verified for **Disperse Red 50** in the user's laboratory.



Parameter	Typical Value
Linearity (r²)	> 0.99
Limit of Detection (LOD)	0.02 - 1.5 ng/mL
Limit of Quantification (LOQ)	0.06 - 5.0 ng/mL
Recovery	80 - 115%
Precision (%RSD)	< 15%

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is a robust and widely available technique for the quantification of **Disperse Red 50**, suitable for routine quality control.

a) Sample and Standard Preparation

Follow the same procedures as described in the HPLC-MS/MS section.

b) Chromatographic Conditions



Parameter	Condition
Instrument	HPLC system with a PDA detector
Column	C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient Elution	A suitable gradient to resolve Disperse Red 50 from matrix interferences.
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Detection Wavelength	Maximum absorbance wavelength (λmax) of Disperse Red 50 (to be determined, typically in the 400-550 nm range for red dyes). The entire spectrum from 200-700 nm should be recorded for peak purity analysis.

Similar to the LC-MS/MS method, specific validation data for **Disperse Red 50** via HPLC-PDA is limited. The following are expected performance characteristics.

Parameter	Expected Value
Linearity (r²)	> 0.995
Limit of Detection (LOD)	0.05 - 0.5 μg/mL
Limit of Quantification (LOQ)	0.15 - 1.5 μg/mL
Recovery	85 - 110%
Precision (%RSD)	< 10%

UV-Vis Spectrophotometry



A simple and cost-effective method for the quantification of **Disperse Red 50** in solutions without significant interfering substances.

a) Standard Preparation

- Stock Solution (100 μg/mL): Prepare as described in the HPLC-MS/MS section, using a suitable solvent like acetone or ethanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 μg/mL.

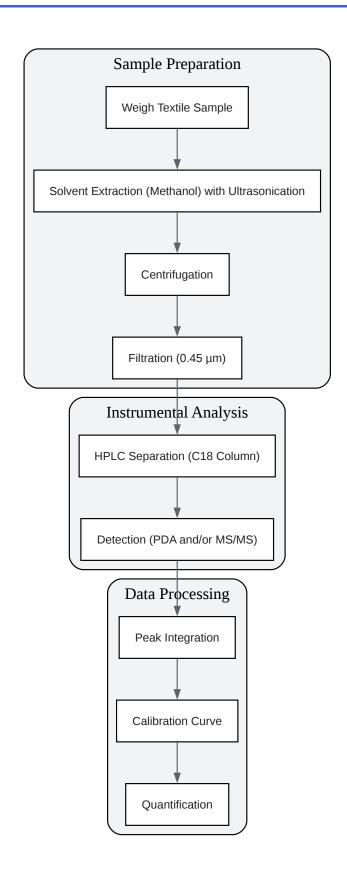
b) Measurement

- Determine the maximum absorbance wavelength (λmax) of Disperse Red 50 by scanning a standard solution across the UV-Vis spectrum (e.g., 300-700 nm).
- Measure the absorbance of the blank (solvent), calibration standards, and unknown samples at the determined λmax.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of the unknown samples from the calibration curve.

Parameter	Value
Linearity (r²)	> 0.99
Molar Absorptivity (ε)	To be determined experimentally. This is a constant that relates absorbance to concentration according to the Beer-Lambert law.
Working Range	Dependent on the molar absorptivity and the spectrophotometer's linear range.

Visualizations

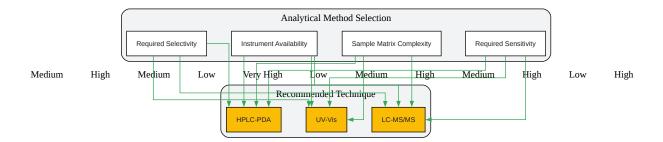




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Caption: Experimental workflow for the quantification of **Disperse Red 50**.





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Caption: Logical relationship for selecting an analytical method.

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